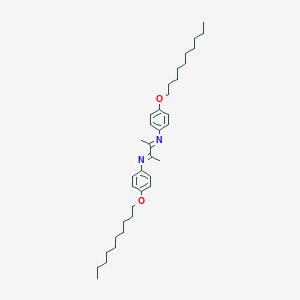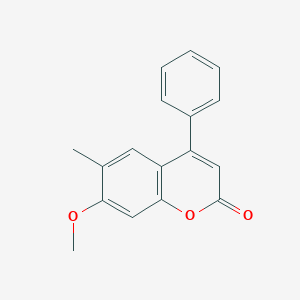
2-N,3-N-bis(4-decoxyphenyl)butane-2,3-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two decyloxyphenyl groups attached to a butanediimine core, making it a subject of interest in the study of donor-acceptor type polymers and electrochromic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine typically involves the reaction of 4-(decyloxy)aniline with 2,3-butanedione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the imine bonds. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and product yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine has several scientific research applications, including:
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Mécanisme D'action
The mechanism of action of N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine involves its interaction with molecular targets through its imine and phenyl groups. These interactions can influence various pathways, including electron transfer processes and molecular recognition events. The compound’s ability to undergo redox reactions and form stable complexes with other molecules makes it a valuable tool in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine
- N,N’-Bis[4-(decyloxy)phenyl]-1,3-propanediimine
- N,N’-Bis[4-(decyloxy)phenyl]-2,3-pentanediimine
Uniqueness
N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine stands out due to its specific structural configuration, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in donor-acceptor type polymers and electrochromic materials, where precise control over electronic properties is crucial .
Propriétés
Formule moléculaire |
C36H56N2O2 |
|---|---|
Poids moléculaire |
548.8 g/mol |
Nom IUPAC |
2-N,3-N-bis(4-decoxyphenyl)butane-2,3-diimine |
InChI |
InChI=1S/C36H56N2O2/c1-5-7-9-11-13-15-17-19-29-39-35-25-21-33(22-26-35)37-31(3)32(4)38-34-23-27-36(28-24-34)40-30-20-18-16-14-12-10-8-6-2/h21-28H,5-20,29-30H2,1-4H3 |
Clé InChI |
HMWKAUBIUXQWOB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCCCC)C |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B287839.png)
![8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),9-diene-4,6-dione](/img/structure/B287840.png)
![2'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287841.png)
![10-(4-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287842.png)
![7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B287844.png)

![6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B287846.png)
![6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287847.png)
![10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287848.png)
![7,9-dibromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B287852.png)
![4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine](/img/structure/B287853.png)
![6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287857.png)
![6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B287858.png)
